Furan, 2-(decyloxy)tetrahydro-
Description
Structurally, it belongs to the class of alkoxy-substituted tetrahydrofurans, which are characterized by their oxygen-containing heterocyclic ring and variable alkyl/ether side chains. These compounds share a common tetrahydrofuran backbone but differ in substituent chain length and functional groups, leading to variations in physical, chemical, and application-specific properties.
Properties
CAS No. |
52767-45-0 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-decoxyoxolane |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-12-15-14-11-10-13-16-14/h14H,2-13H2,1H3 |
InChI Key |
XNQCWXSCVZFUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Furan, 2-(decyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of diols and triols in the presence of gold catalysts, which can be conducted in an aqueous medium within nanomicelles . Another approach includes the use of palladium-catalyzed reactions to form substituted furans from enyne acetates . Industrial production methods often involve the use of biorefineries to convert biomass-derived feedstocks into furan derivatives .
Chemical Reactions Analysis
Furan, 2-(decyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan nucleus is highly reactive due to its dienophilic nature, making it susceptible to reactions with a wide range of reagents . Common reagents used in these reactions include palladium catalysts, gold catalysts, and various acids and bases . Major products formed from these reactions include di-, tri-, and tetrasubstituted furans .
Scientific Research Applications
Furan, 2-(decyloxy)tetrahydro- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, furan derivatives have shown potential as antibacterial, antifungal, and antiviral agents . They are also used in the development of new drugs for various diseases, including cancer and neurodegenerative disorders . In industry, furan derivatives are used in the production of biofuels, polymers, and other valuable chemicals .
Mechanism of Action
The mechanism of action of Furan, 2-(decyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to the presence of the furan ring, which can undergo various chemical transformations . These transformations often involve the formation of reactive intermediates that can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular parameters for 2-(decyloxy)tetrahydrofuran and its analogs:
Key Observations :
- Chain Length and Molecular Weight : Increasing substituent chain length (methyl → decyloxy) correlates with higher molecular weight and hydrophobicity. For example, 2-methyltetrahydrofuran (86.13 g/mol) is significantly lighter than 2-heptyltetrahydrofuran (170.29 g/mol) .
- Boiling Points: Longer alkyl/ether chains generally increase boiling points.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
